molecular formula C19H24N2O3S B6075563 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B6075563
M. Wt: 360.5 g/mol
InChI Key: KPDBUAWWBWZLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. This compound is known for its unique chemical structure, which makes it an ideal tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A serotonin receptor and as an antagonist at the D2 dopamine receptor. The compound has also been shown to modulate the activity of ion channels, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. The compound has also been shown to modulate the activity of ion channels, which can lead to changes in neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its unique chemical structure, which allows it to interact with a wide range of biochemical and physiological processes. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research involving 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol. One area of research is the development of new drugs that target the serotonin and dopamine receptors. Another area of research is the study of the molecular mechanisms underlying drug addiction, depression, and anxiety disorders. Additionally, the compound could be used to study the regulation of ion channels and their role in neuronal excitability and synaptic transmission. Overall, the unique chemical structure of 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol makes it a valuable tool for studying a wide range of biochemical and physiological processes.

Synthesis Methods

The synthesis of 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves a multi-step process. The first step involves the reaction of 1,3-benzodioxol-4-ylmethanol with thienylmethylamine to form the intermediate product. The intermediate product is then reacted with piperazine and ethanol to form the final product, 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol. The synthesis method is well-established and has been used by many researchers to obtain the compound for their studies.

Scientific Research Applications

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has a wide range of scientific research applications. It has been used to study various biochemical and physiological processes, including the regulation of neurotransmitter release, the modulation of ion channels, and the activation of G protein-coupled receptors. The compound has also been used to study the molecular mechanisms underlying drug addiction, depression, and anxiety disorders.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c22-8-4-17-12-20(6-7-21(17)10-15-5-9-25-13-15)11-16-2-1-3-18-19(16)24-14-23-18/h1-3,5,9,13,17,22H,4,6-8,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDBUAWWBWZLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=C3C(=CC=C2)OCO3)CCO)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-Benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol

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